N-(4-(pyrrolidin-1-yl)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Pyrrolidine derivatives can undergo various chemical reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability .Scientific Research Applications
Biological Activities of Sulfonamide Hybrids
Sulfonamides are known for their wide range of pharmacological activities. They serve as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain agents. These compounds, characterized by the R-SO2NHR' formula, where the functional group binds to various moieties like aromatic or heterocyclic rings, have led to the development of numerous hybrids. These hybrids incorporate other biologically active scaffolds, enhancing their therapeutic potential. Recent advances in the design and synthesis of two-component sulfonamide hybrids demonstrate their significance in medicinal chemistry, particularly in creating more effective and selective therapeutic agents (Ghomashi et al., 2022).
Selective Detection and Environmental Applications
Sulfonamides have also found applications in environmental and analytical sciences. For instance, the development of a fluorescent probe based on sulfonamide chemistry for the selective discrimination of thiophenols over aliphatic thiols showcases their utility in detecting toxic substances in water. This probe's high sensitivity and selectivity, coupled with its application in environmental samples, highlight the role of sulfonamide compounds in environmental monitoring and safety (Wang et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-27(24,18-7-8-19-20(15-18)26-14-13-25-19)21-10-9-16-3-5-17(6-4-16)22-11-1-2-12-22/h3-8,15,21H,1-2,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNOSUPRVGQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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